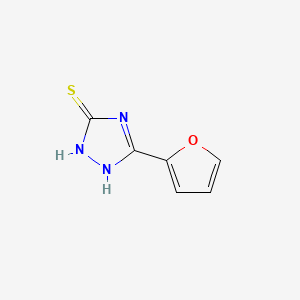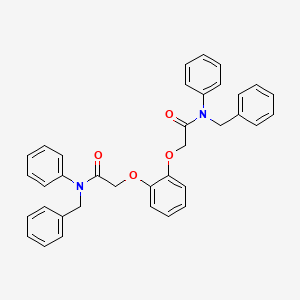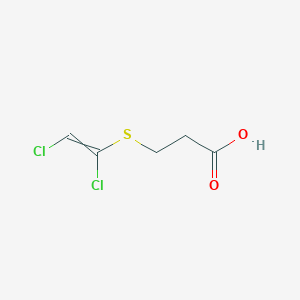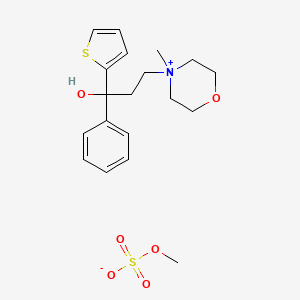
Titanium
Overview
Description
Titanium is a chemical element with the symbol Ti and atomic number 22. It is a lustrous transition metal with a silver color, low density, and high strength. This compound is known for its remarkable resistance to corrosion in sea water, aqua regia, and chlorine. It is widely distributed in the Earth’s crust and is found in nearly all living things, rocks, water bodies, and soils .
Mechanism of Action
Target of Action
Titanium (Ti) is a transition metal that interacts with various targets in the environment. It is often used in the form of this compound dioxide (TiO2), which is known to interact with ultraviolet (UV) light, making it a common ingredient in sunscreens . In the human body, Ti has been found to interact with certain enzymes, enhancing their activity . It also interacts with iron (Fe), having both synergistic and antagonistic relationships .
Mode of Action
The primary mode of action of Ti, particularly in the form of TiO2, is through the absorption of UV radiation. This diminishes the penetration of UV light through the epidermis, protecting the skin from harmful rays . In the presence of Fe deficiency, Ti helps induce the expression of genes related to Fe acquisition, thereby enhancing Fe uptake and utilization .
Biochemical Pathways
Ti influences several biochemical pathways. For instance, TiO2 nanoparticles can trigger biochemical modifications in plants, enhancing enzyme action, promoting nutrient uptake, and strengthening stress tolerance . In the human body, TiO2 nanoparticles can cause an elevation in aspartate aminotransferase (AST) and alanine aminotransferase (ALT) levels in the blood .
Pharmacokinetics
Some studies have shown that a fraction of ingested pharmaceutical/food grade tio2 is absorbed systemically by humans .
Result of Action
The action of Ti results in various effects depending on its form and application. For instance, TiO2 in sunscreens protects the skin from UV damage . In plants, TiO2 nanoparticles can enhance growth and stress tolerance . In the human body, TiO2 nanoparticles can cause changes in liver enzymes .
Action Environment
The action of Ti is influenced by environmental factors. For example, the beneficial effects of Ti become more pronounced when plants experience low or deficient Fe supply . In coastal environments, TiO2 nanoparticles can have ecological consequences in addition to direct impacts on microbial biomass .
Biochemical Analysis
Biochemical Properties
Titanium, in its various forms, interacts with several biomolecules, including enzymes, proteins, and other cellular components. This compound dioxide (TiO₂) nanoparticles, for instance, have been shown to interact with proteins and enzymes, potentially altering their structure and function . These interactions can lead to the formation of protein coronas, which can influence the biological activity of the nanoparticles. Additionally, this compound can form complexes with organic ligands, which may play a role in its biological activity .
Cellular Effects
This compound has been observed to influence various cellular processes. For example, this compound dioxide nanoparticles can induce oxidative stress in cells, leading to the production of reactive oxygen species (ROS). This oxidative stress can affect cell signaling pathways, gene expression, and cellular metabolism . Furthermore, this compound has been shown to promote osseointegration, which is the process by which living bone tissue integrates with this compound implants .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. This compound dioxide nanoparticles can bind to cellular membranes, leading to changes in membrane permeability and potential disruption of cellular homeostasis . Additionally, this compound can interact with enzymes, either inhibiting or activating their activity. For instance, this compound has been shown to inhibit the activity of certain proteases, which are enzymes that break down proteins . These interactions can lead to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This compound dioxide nanoparticles, for example, can undergo agglomeration, which can affect their stability and biological activity . Over time, this compound can also degrade, leading to the release of this compound ions, which can have different biological effects compared to the nanoparticles themselves. Long-term studies have shown that this compound can have lasting effects on cellular function, including changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to promote bone growth and osseointegration . At high doses, this compound can induce toxicity, leading to adverse effects such as inflammation and tissue damage . Threshold effects have been observed, where the biological activity of this compound changes significantly at certain concentration levels.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can interact with enzymes and cofactors, influencing metabolic flux and metabolite levels . For instance, this compound dioxide nanoparticles have been shown to affect the activity of enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions can lead to changes in the levels of reactive oxygen species and other metabolites.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. This compound dioxide nanoparticles can be taken up by cells through endocytosis, a process by which cells engulf external particles . Once inside the cells, this compound can interact with transporters and binding proteins, influencing its localization and accumulation. This compound has been observed to accumulate in certain tissues, such as bone and liver .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound dioxide nanoparticles have been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . These localization patterns can influence the biological activity of this compound, as different cellular compartments have distinct biochemical environments. Post-translational modifications and targeting signals can also direct this compound to specific organelles, affecting its function .
Preparation Methods
Synthetic Routes and Reaction Conditions: Titanium is primarily extracted from its ores, rutile and ilmenite, through the Kroll process. This involves treating the ore with chlorine gas to produce this compound tetrachloride, which is then purified and reduced to metallic this compound sponge by reaction with magnesium or sodium .
Industrial Production Methods: The Kroll process is the most common method for producing this compound metal. It involves the following steps:
Chlorination: Rutile ore is treated with chlorine gas at high temperatures to produce this compound tetrachloride.
Purification: this compound tetrachloride is purified by fractional distillation.
Reduction: The purified this compound tetrachloride is reduced with magnesium in an inert atmosphere to produce this compound sponge.
Melting: The this compound sponge is melted in a vacuum or inert atmosphere to produce this compound ingots.
Types of Reactions:
Oxidation: this compound reacts with oxygen to form this compound dioxide (TiO₂), a white compound used in various applications.
Reduction: this compound tetrachloride can be reduced with magnesium or sodium to produce metallic this compound.
Common Reagents and Conditions:
Oxidation: Requires oxygen or air at elevated temperatures.
Reduction: Requires magnesium or sodium in an inert atmosphere.
Substitution: Requires halogens like chlorine, bromine, or iodine at elevated temperatures.
Major Products:
This compound Dioxide (TiO₂): Formed by oxidation.
This compound Tetrachloride (TiCl₄): Formed by reaction with chlorine.
This compound Nitride (TiN): Formed by reaction with nitrogen.
Scientific Research Applications
Titanium and its alloys have a wide range of applications in various fields:
Aerospace: Used in aircraft, spacecraft, and missiles due to its high strength-to-weight ratio and corrosion resistance.
Medical Implants: Used in prosthetics, dental implants, and surgical instruments due to its biocompatibility.
Automotive: Used in high-performance automotive parts.
Chemical Processing: Used in equipment exposed to corrosive environments.
Energy Storage: Used in rechargeable lithium-ion batteries
Comparison with Similar Compounds
Aluminum: Lightweight and corrosion-resistant but not as strong as titanium.
Nickel: Strong and corrosion-resistant but heavier than this compound.
Magnesium: Lightweight but not as strong or corrosion-resistant as this compound.
Copper: Excellent electrical conductivity but heavier and less corrosion-resistant than this compound.
Uniqueness of this compound: this compound’s unique combination of high strength, low density, and excellent corrosion resistance makes it superior to many other metals for specific applications. Its biocompatibility also sets it apart for medical uses .
Properties
IUPAC Name |
titanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ti | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTAQQCXQSZGOHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Ti] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ti | |
| Record name | TITANIUM POWDER, DRY | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/7989 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | TITANIUM POWDER, WETTED WITH NOT LESS THAN 25% WATER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1608 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | TITANIUM SPONGE GRANULES | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4647 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3047764 | |
| Record name | Titanium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3047764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
47.867 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Titanium powder, dry is a gray lustrous powder. It can be easily ignited and burns with an intense flame. The very finely powdered material may be ignited by sparks., Titanium powder, wetted with not less than 25% water appears as a gray lustrous sludge. Easily ignited when dry. Very finely powdered material may be ignited by sparks., Titanium sponge granules appears as a white-colored solid. Insoluble in water and denser than water. Contact may severely irritate skin, eyes and mucous membranes. May be toxic by ingestion. May ignite and burn with an intense flame if exposed to high temperatures or flame., NKRA; Other Solid; Pellets or Large Crystals, Dark gray lustrous metal; [Merck Index] | |
| Record name | TITANIUM POWDER, DRY | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/7989 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | TITANIUM POWDER, WETTED WITH NOT LESS THAN 25% WATER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1608 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | TITANIUM SPONGE GRANULES | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4647 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Titanium | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Titanium | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1550 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
3287 °C | |
| Record name | TITANIUM | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/868 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
INSOL IN WATER; SOL IN DILUTE ACIDS | |
| Record name | TITANIUM | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/868 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
4.506 @ 20 °C | |
| Record name | TITANIUM | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/868 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
1.0X10-79 atm @ 25 °C | |
| Record name | TITANIUM | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/868 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
IMPURITIES POTENTIALLY PRESENT IN TITANIUM SPONGE ASTM-B299, 69 AND ELECTROLYTIC ARE: NITROGEN, CARBON, SODIUM, MAGNESIUM, CHLORINE, IRON, SILICON, HYDROGEN, OXYGEN AND OTHERS | |
| Record name | TITANIUM | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/868 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Dark gray lustrous metal, hexagonal below 882.5 °C, cubic above | |
CAS No. |
7440-32-6, 14902-91-1, 14067-04-0 | |
| Record name | TITANIUM POWDER, DRY | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/7989 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | TITANIUM POWDER, WETTED WITH NOT LESS THAN 25% WATER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1608 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | TITANIUM SPONGE GRANULES | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4647 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Titanium hydride (TiH4) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14902-91-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Titanium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7440-32-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Titanium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007440326 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Titanium, ion (Ti1+) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014067040 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Titanium | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14160 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Titanium | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Titanium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3047764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Titanium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.311 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TITANIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D1JT611TNE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TITANIUM | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/868 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
1668 °C | |
| Record name | TITANIUM | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/868 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
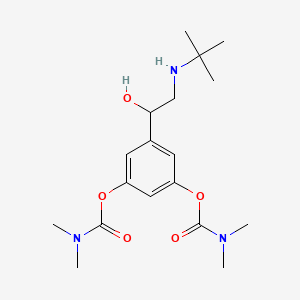
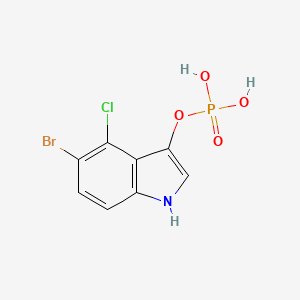
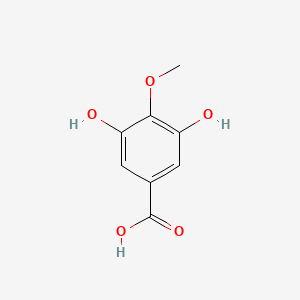
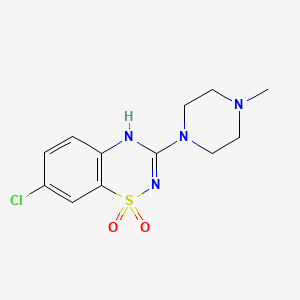
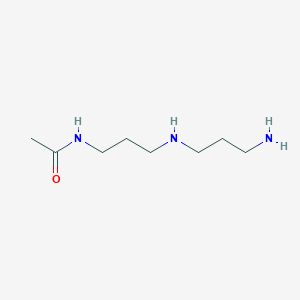
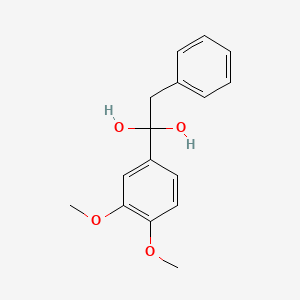

![2-[[(4-Methyl-5-thieno[3,2-b]pyrrolyl)-oxomethyl]amino]benzoic acid methyl ester](/img/structure/B1223090.png)
![2-[(3-ethyl-2-quinolinyl)thio]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B1223091.png)
![3-Methyl-2-[2-(4-methyl-5-thiazolyl)ethylthio]-4-quinazolinone](/img/structure/B1223092.png)
